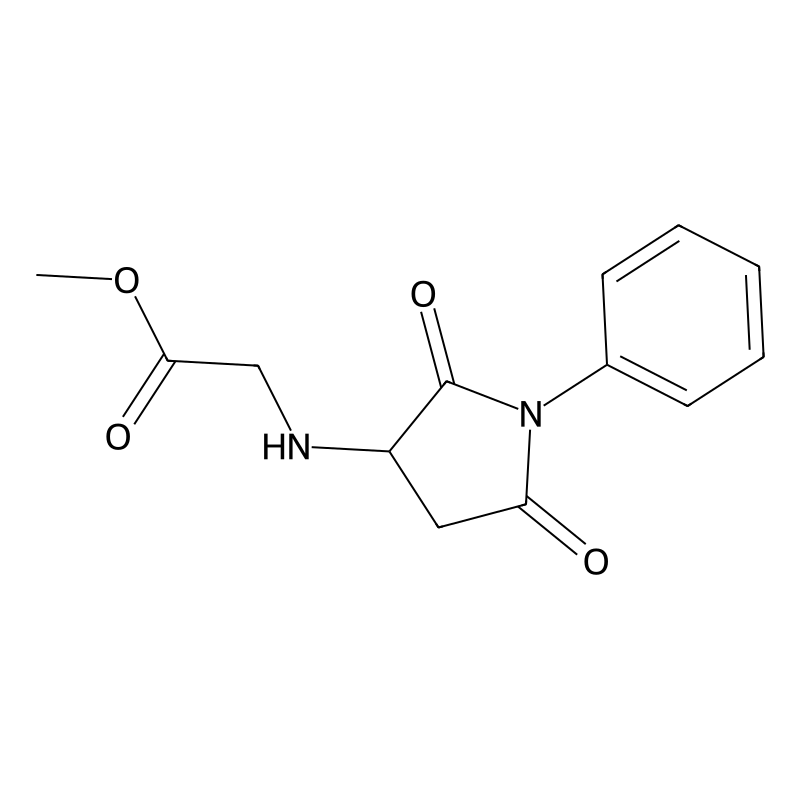

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Field: Medicinal Chemistry

Methods: Synthesis involves an optimized coupling reaction, yielding several hybrid compounds tested in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model.

Results: The most promising derivative, compound 30, showed an effective dose (ED50) MES of 45.6 mg/kg and ED50 6 Hz (32 mA) of 39.5 mg/kg. It also demonstrated efficacy in pain models and had a favorable safety profile .

Biochemistry

Field: Biochemistry

Methods: In vitro assays using human liver microsomes to assess metabolic stability and hepatotoxicity, along with inhibition studies on cytochrome P450 isoforms.

Results: Compound 30 exhibited high metabolic stability, negligible hepatotoxicity, and weak inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting drug-like properties suitable for further development .

Pharmacodynamics

Field: Pharmacodynamics

Methods: Animal models are used to test the efficacy of the derivatives in treating pain and preventing seizures.

Results: Some derivatives have shown promising results in reducing pain and seizure frequency, indicating potential therapeutic applications .

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring and a glycinate moiety. This compound features a phenyl group attached to the pyrrolidine, contributing to its potential biological activity. The presence of two carbonyl groups in the pyrrolidine ring enhances its reactivity and interaction with biological systems.

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, which may lead to the formation of new derivatives.

- Hydrolysis: In the presence of water, methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate can hydrolyze to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl groups may be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may possess:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects: In vitro studies suggest that it may modulate inflammatory pathways, offering potential therapeutic applications in inflammatory diseases.

- Cytotoxicity: Some studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.

The synthesis of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as phenylalanine or an analogous amino acid, cyclization can be achieved under acidic or basic conditions.

- Introduction of Carbonyl Groups: This can be accomplished through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

- Esterification: The final step involves the esterification of the resulting compound with methyl glycinate to form methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate.

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate holds promise in various fields:

- Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for drug formulation aimed at treating infections and inflammatory disorders.

- Biotechnology: The compound may be utilized in bioconjugation processes due to its reactive functional groups.

- Materials Science: Potential applications in developing biocompatible materials for drug delivery systems.

Research into the interactions of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate with biological macromolecules is ongoing. Key areas of investigation include:

- Protein Binding Studies: Understanding how this compound binds to proteins can elucidate its mechanism of action and potential side effects.

- Cellular Uptake Mechanisms: Studies are being conducted to determine how this compound enters cells and interacts with cellular components.

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate shares structural similarities with several compounds. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl Glycinate | Simple ester structure | Mild antimicrobial | Lacks pyrrolidine ring |

| 2-Pyrrolidinone | Lactam structure | Antimicrobial | No phenyl substitution |

| Phenylalanine Derivatives | Amino acid backbone | Nutritional | Varies in side chains |

The uniqueness of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate lies in its combination of the pyrrolidine ring with a dual carbonyl system and a phenyl group, which enhances its reactivity and potential biological applications compared to simpler analogs.